4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Description
4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (CAS: EN300-24797499; molecular formula: C₁₂H₁₄O₃; molecular weight: 206.24 g/mol) is a bicyclic aromatic aldehyde featuring a fused indene core substituted with methoxy groups at positions 4 and 7, and an aldehyde group at position 5 . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of discotic liquid crystalline materials such as tetraindanotetraoxa[8]circulenes . Its synthesis typically involves bromination or alkylation of the precursor 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one, followed by functionalization to introduce the aldehyde group .
Properties
IUPAC Name |
4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-8(7-13)12(15-2)10-5-3-4-9(10)11/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXQUDKLQGJXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC2=C(C(=C1)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the hydrogenation of ortho-xylene and ethylene to produce the intermediate 2,3-dihydro-4,7-dimethyl-1H-indene, which is then subjected to dehydrogenation to yield the target compound . Another approach uses ortho-xylene as the starting material, which undergoes isomerization under acidic conditions to form the desired product .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The compound is often synthesized in a controlled environment to ensure consistency and quality .
Chemical Reactions Analysis
4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the methoxy groups may influence the compound’s binding affinity and specificity for certain receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C11H12O3, characterized by:
- Dihydroindene framework : Provides structural stability.
- Methoxy groups : Located at positions 4 and 7, enhancing solubility and potentially influencing biological activity.
- Aldehyde group : Positioned at the 5-position, contributing to reactivity and interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The aldehyde functionality allows the compound to interact with various microbial targets, potentially disrupting their cellular functions. Research has shown varying degrees of effectiveness against different bacterial strains, necessitating further investigation into its spectrum of activity.
Anticancer Properties
The compound has been studied for its anticancer effects. Notably:
- Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, modulating biological pathways involved in cell proliferation and apoptosis.
- Cell Line Studies : In vitro assays have demonstrated that it can inhibit the growth of several cancer cell lines. For example, a related dihydroindene derivative exhibited IC50 values ranging from 0.028 to 0.087 µM against various cancer cell lines .
Case Studies and Research Findings
- Antiproliferative Activity : A study on dihydroindene derivatives highlighted that modifications to the core structure significantly impacted antiproliferative activity. Compounds similar to this compound showed promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
- Mechanistic Insights : Research indicates that compounds with similar structural motifs can bind to the colchicine site on tubulin, leading to inhibited polymerization and subsequent anti-angiogenic effects. This suggests a potential therapeutic pathway for cancer treatment .
Comparative Analysis
Comparative studies with similar compounds provide insights into the unique biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dihydroindene, methoxy groups | Antimicrobial, anticancer |
| 2,3-Dihydro-4,7-dimethyl-1H-indene | Similar core without methoxy | Lower solubility and activity |
| 4,7-Dimethoxy-1H-indene-5-carbaldehyde | Lacks dihydro moiety | Reduced reactivity |
The biological activity of this compound can be attributed to:
- Covalent Bond Formation : The aldehyde group reacts with nucleophiles in proteins or nucleic acids.
- Cell Cycle Modulation : Induction of apoptosis through modulation of key regulatory proteins involved in cell division.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
